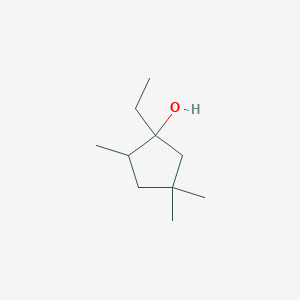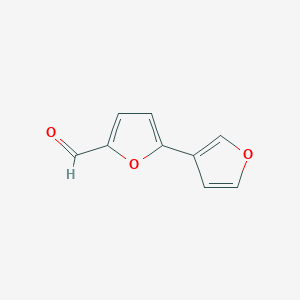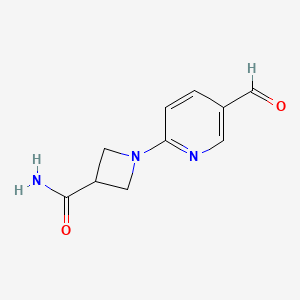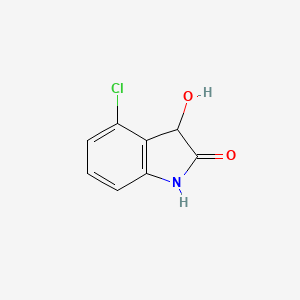
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group, a methyl group, and a hydroxyl group attached to the propan-1-ol backbone makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the methyl and hydroxyl groups.
2-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with a methyl group but without the hydroxyl group.
1-Methyl-1H-pyrazol-4-ylamine: A pyrazole derivative with a methyl group on the nitrogen atom.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-11(2)5-7/h4-6,8,12H,3,9H2,1-2H3 |
Clé InChI |
UHEKYYGXQXFZEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CN(N=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



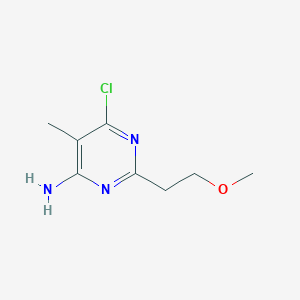

![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

methanol](/img/structure/B13201207.png)
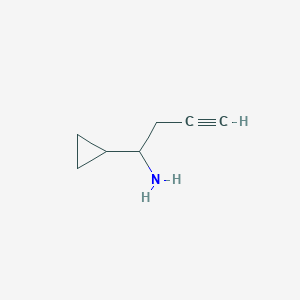

![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)
